molecular formula C7H4F3NO2 B6255700 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid CAS No. 1823778-83-1

2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid

Cat. No. B6255700
CAS RN: 1823778-83-1
M. Wt: 191.1
InChI Key:
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Description

“2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H4F3NO2 . It is a powder at room temperature . This compound belongs to the class of organic compounds known as aminopyrazines .


Molecular Structure Analysis

The InChI code for “2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid” is 1S/C7H4F3NO2/c8-4-2-1-3-11-5(4)7(9,10)6(12)13/h1-3H,(H,12,13) . This indicates the presence of a pyridine ring with fluorine atoms attached, along with a difluoroacetic acid moiety.


Physical And Chemical Properties Analysis

“2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid” is a powder at room temperature . It has a molecular weight of 191.11 .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The introduction of fluorine atoms into lead structures has been a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . Therefore, “2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid” and similar compounds may have potential applications in various fields, including agriculture and medicine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid involves the introduction of two fluorine atoms onto a pyridine ring, followed by the addition of a carboxylic acid group to the resulting compound.", "Starting Materials": [ "2-fluoropyridine", "1,3-difluoropropane", "sodium hydride", "carbon dioxide", "diethyl ether", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-fluoropyridine is reacted with 1,3-difluoropropane in the presence of sodium hydride to form 2,2-difluoro-1-(6-fluoropyridin-2-yl)propane.", "Step 2: The resulting compound is then treated with carbon dioxide in diethyl ether to form 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid.", "Step 3: The final step involves the conversion of the carboxylic acid group to an acetyl group. This is achieved by reacting the compound with acetic anhydride in the presence of sulfuric acid to form the acetylated product.", "Step 4: The acetylated product is then hydrolyzed with sodium hydroxide and water to yield the final product, 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid." ] }

CAS RN

1823778-83-1

Product Name

2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid

Molecular Formula

C7H4F3NO2

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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